Methyl ricinoleate

Catalog No.
S594419
CAS No.
141-24-2
M.F
C19H36O3
M. Wt
312.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl ricinoleate

CAS Number

141-24-2

Product Name

Methyl ricinoleate

IUPAC Name

methyl (12R)-12-hydroxyoctadec-9-enoate

Molecular Formula

C19H36O3

Molecular Weight

312.5 g/mol

InChI

InChI=1S/C19H36O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13,18,20H,3-9,11-12,14-17H2,1-2H3/t18-/m1/s1

InChI Key

XKGDWZQXVZSXAO-ADYSOMBNSA-N

SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OC)O

Solubility

Soluble in alcohol, ether
In water, 9.87X10-2 mg/L at 25 °C (est)

Synonyms

[R-(Z)]-12-Hydroxy-9-Octadecenoic Acid Methyl Ester; Ricinoleic Acid Methyl Ester; Edenor Me-Ri 90; Flexricin P 1; K-PON 180; K-PON 180HP; Methyl (R)-Ricinoleate;Methyl 12-D-hydroxy-9-cis-octadecenoate; Methyl cis-(R)-12-hydroxyoctadec-9-enoate; Me

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OC)O

Isomeric SMILES

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OC)O

Potential of Methyl Ricinoleate in Biofuels

Methyl ricinoleate, derived from castor oil, is a potential biodiesel fuel additive due to its unique chemical structure. Research suggests it can enhance the performance of environmentally friendly fuels in several ways [].

  • Improved lubricity: Compared to regular biodiesel, methyl ricinoleate exhibits superior lubricity properties, which can reduce engine wear and tear []. This is attributed to the presence of a hydroxyl group in its molecular structure, which allows it to form a protective film on metal surfaces [].

Methyl Ricinoleate as a Source of Bio-based Chemicals

Beyond its use as a fuel additive, methyl ricinoleate holds promise as a renewable source for producing various bio-based chemicals.

  • Synthesis of bioplastics: Researchers are exploring the use of methyl ricinoleate as a building block for the production of biodegradable plastics []. By chemically modifying its structure, it can be incorporated into polymers with desired properties, offering a sustainable alternative to petroleum-based plastics.
  • Production of bio-lubricants: The lubricity properties of methyl ricinoleate make it a potential candidate for the development of environmentally friendly lubricants []. Studies are ongoing to assess its suitability for various industrial applications, potentially offering a more sustainable option compared to traditional lubricants.

Research on the Functional Properties of Methyl Ricinoleate

Researchers are also investigating the potential of methyl ricinoleate in other areas:

  • Antioxidant and antifungal properties: Studies indicate that methyl ricinoleate may exhibit antioxidant and antifungal activities []. This opens up avenues for exploring its potential applications in the food and pharmaceutical industries.
  • Biodegradation studies: Research is ongoing to understand the biodegradation behavior of methyl ricinoleate in various environmental conditions []. This information is crucial for assessing its environmental impact and potential applications in bioremediation processes.

Methyl ricinoleate is a clear, viscous liquid at room temperature []. It is synthesized from castor oil, a triglyceride oil rich in ricinoleic acid, through a transesterification reaction with methanol []. Castor oil is obtained from the castor plant (Ricinus communis L.), a flowering shrub native to tropical Africa [].


Molecular Structure Analysis

The methyl ricinoleate molecule has a long, linear hydrocarbon chain with a terminal methyl ester group (CH3COO) and a hydroxyl group (OH) located on the 12th carbon atom from the ester end. This hydroxyl group and the cis-double bond between the 9th and 10th carbon atoms are the key functional groups in the molecule []. The presence of the hydroxyl group makes it a hydroxylated FAME, with properties distinct from saturated FAMEs [].


Chemical Reactions Analysis

Synthesis:

As mentioned earlier, methyl ricinoleate is produced through the transesterification of castor oil with methanol []. The reaction can be represented by the following general equation for triglycerides and methanol:

Triglyceride + 3 CH3OH -> 3 FAME + Glycerol []


Physical And Chemical Properties Analysis

  • Melting point: -4.5 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility in water: Low (9.87 x 10-2 mg/L) []
  • Flash point: 175 °C []

Methyl ricinoleate is generally considered to have low toxicity []. However, as with many organic compounds, it can cause skin irritation and eye irritation upon contact. Safety data sheets (SDS) should be consulted before handling this compound [].

Physical Description

Liquid

Color/Form

Colorless liquid

XLogP3

6.1

Density

0.9236 at 22 °C/4 °C

LogP

log Kow = 6.48 (est)

Appearance

Assay:>98%A solution in ethanol

Melting Point

Freezing point: -4.5 °C

UNII

90FDR3O96Y

Vapor Pressure

6.85X10-8 mm Hg at 25 °C (est)

Other CAS

141-24-2

Wikipedia

Methyl_ricinoleate

Use Classification

Cosmetics -> Emollient; Skin conditioning

Methods of Manufacturing

Methyl ricinoleate has been obtained by alcoholysis of castor oil, followed by fractional distillation of the crude esters and further purification by low temperature crystallization. According to a more recent source, methyl ricinoleate is a product of either the esterification of ricinoleic acid or the alcoholysis of castor oil; the product is purified by vacuum distillation.
Transesterification of castor oil with excess methyl alcohol followed by vacuum distillation

General Manufacturing Information

All other basic organic chemical manufacturing
Petroleum lubricating oil and grease manufacturing
Plastic material and resin manufacturing
9-Octadecenoic acid, 12-hydroxy-, methyl ester, (9Z,12R)-: ACTIVE

Dates

Modify: 2023-08-15

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